N-Methoxy-N-methylpentanamid

Übersicht

Beschreibung

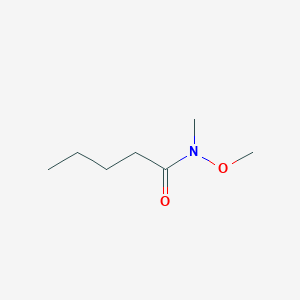

N-methoxy-N-methylpentanamide is an organic compound with the molecular formula C7H15NO2. It is a member of the amide family, characterized by the presence of a methoxy group and a methyl group attached to the nitrogen atom. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Wissenschaftliche Forschungsanwendungen

N-methoxy-N-methylpentanamide has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Pharmaceutical Research: The compound is explored for its potential use in the development of new drugs and therapeutic agents.

Material Science: It is used in the preparation of polymers and other advanced materials.

Chemical Biology:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-methoxy-N-methylpentanamide can be synthesized through the reaction of valeric acid with N-methyl-N-methoxyamine hydrochloride in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and a base like N-methylmorpholine. The reaction is typically carried out in an aprotic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for N-methoxy-N-methylpentanamide are not extensively documented. the synthesis route mentioned above can be scaled up for industrial applications, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-methoxy-N-methylpentanamide undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to produce valeric acid and N-methyl-N-methoxyamine.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of N-methoxy-N-methylpentanamide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for the reduction of the amide group.

Substitution: Reagents like alkyl halides can be used for substitution reactions involving the methoxy group.

Major Products Formed

Hydrolysis: Valeric acid and N-methyl-N-methoxyamine.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted amides depending on the reagents used.

Wirkmechanismus

The mechanism of action of N-methoxy-N-methylpentanamide involves its interaction with various molecular targets. The methoxy and methyl groups attached to the nitrogen atom influence its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile in different reactions, depending on the reaction conditions and the nature of the reagents involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-methoxy-N-methylacetamide

- N-methoxy-N-methylpropionamide

- N-methoxy-N-methylbutanamide

Uniqueness

N-methoxy-N-methylpentanamide is unique due to its specific structure, which includes a pentanamide backbone with methoxy and methyl groups attached to the nitrogen atom. This structure imparts distinct chemical properties and reactivity compared to other similar compounds with shorter or longer carbon chains.

Biologische Aktivität

N-methoxy-N-methylpentanamide, also known as a Weinreb amide, is a compound with significant potential in various biological applications. This article delves into its biological activity, synthesis, and potential implications in medicinal chemistry.

Chemical Structure and Properties

N-methoxy-N-methylpentanamide is characterized by its unique methoxy and methyl groups attached to the nitrogen atom of the pentanamide backbone. This structural feature enhances its solubility in polar solvents, making it suitable for diverse chemical applications.

- Chemical Formula : CHNO\

- CAS Number : 129118-11-2

The compound's structure facilitates reactivity at both the amide nitrogen and the methoxymethyl carbon, which is crucial for its biological interactions.

Synthesis

The synthesis of N-methoxy-N-methylpentanamide typically involves straightforward reaction pathways that allow for its accessibility in laboratory settings. The compound can be synthesized through the reaction of N-methylpentanamide with methanol under acidic conditions, yielding good to excellent yields.

1. Reactivity and Mechanisms

N-methoxy-N-methylpentanamide has been shown to participate in various chemical reactions, including acylation reactions. It acts as an effective acylating agent when coupled with Grignard and organolithium reagents, producing ketones and aldehydes . This property is significant for drug development, as it allows for the modification of bioactive molecules.

2. Case Studies

A study focused on the intermolecular CDC (C-H activation) amination involving N-methoxy-N-methylpentanamide demonstrated its utility in synthesizing a range of products under optimized conditions. The reaction yielded various aminated products, indicating the compound's versatility in organic synthesis .

In another investigation, N-methoxy-N-methylpentanamide was utilized in the synthesis of α-keto heterocycles that exhibited anti-inflammatory properties by inhibiting prostaglandin E2 generation in renal mesangial cells . This suggests potential therapeutic applications in inflammatory diseases.

3. Inhibitory Activity

Research has indicated that derivatives of N-methoxy-N-methylpentanamide can inhibit key enzymes involved in critical metabolic pathways. For instance, compounds derived from this amide class have been evaluated for their ability to inhibit glycinamide ribonucleotide transformylase (GAR Tfase), an enzyme pivotal in purine biosynthesis . The inhibition of such enzymes presents opportunities for developing new anticancer therapies.

Comparative Analysis

The following table summarizes key features and findings related to N-methoxy-N-methylpentanamide and similar compounds:

| Compound Name | Chemical Formula | Biological Activity | Notable Features |

|---|---|---|---|

| N-Methoxy-N-methylpentanamide | CHNO | Acylating agent; Inhibitor of GAR Tfase | Soluble in polar solvents; versatile reactivity |

| N-(4-Methoxyphenyl)pentanamide | CHNO\ | Anthelmintic properties | Effective against Toxocara canis |

| Pentanamide, N-(3-chloro-4-methylphenyl)-2-methyl | CHClN\ | Potential antitumor activity | Contains a chlorinated aromatic ring |

Eigenschaften

IUPAC Name |

N-methoxy-N-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-5-6-7(9)8(2)10-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTCEEGTCPVQNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396624 | |

| Record name | N-methoxy-N-methylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129118-11-2 | |

| Record name | N-methoxy-N-methylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.